Cas no 328-67-6 (3-Bromo-5-(trifluoromethyl)benzoic acid)
3-Bromo-5-(trifluoromethyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-5-(trifluoromethyl)benzoic acid
- Bromotrifluoromethylbenzoic acid
- 3-Bromo-5-trifluoromethylbenzoic acid
- 3-Bromo-5-trifluoromethyl-benzoic acid
- 3-Bromo-5-trifluoromethylbenzoicacid
- 5-bromo-3-trifluoromethyl-benzoic acid
- FT-0600633
- PS-7297
- 3-Bromo-5-(trifluoromethyl)benzoicacid
- MFCD03412186
- DTXSID20454763
- EN300-118682
- CS-W004826
- B4533
- SY016343
- AKOS005256161
- 3-Bromo-5-(trifluoromethyl) benzoic acid
- 3-bromo-5-(trifluoromethyl)benzoic acid;3-Bromo-5-trifluoromethylbenzoic acid
- 3-bromo-5-trifluoromethyl benzoic acid
- SCHEMBL494019
- 5-bromo-3-(trifluoromethyl)benzoic acid
- J-511980
- AM20060115
- AC-3923
- 3-trifluoromethyl-5-bromobenzoic acid
- AB14379
- Benzoic acid, 3-bromo-5-(trifluoromethyl)-
- 328-67-6
- DB-032300
- STL554791
- BBL100997
- FB64188
- 630-026-3
- DTXCID10405582
-
- MDL: MFCD03412186
- Inchi: 1S/C8H4BrF3O2/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H,13,14)
- InChI Key: AMZBKZQMAZWIJM-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=O)O)C=C(C(F)(F)F)C=1
Computed Properties
- Exact Mass: 267.93500
- Monoisotopic Mass: 267.93468g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Melting Point: 133.0 to 137.0 deg-C
- Boiling Point: 284.3℃ at 760 mmHg
- Flash Point: 154.5℃
- PSA: 37.30000
- LogP: 3.16610
3-Bromo-5-(trifluoromethyl)benzoic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
3-Bromo-5-(trifluoromethyl)benzoic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Bromo-5-(trifluoromethyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B829051-25g |
3-Bromo-5-(trifluoromethyl)benzoicacid |
328-67-6 | 95% | 25g |
¥257.00 | 2022-01-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4533-25g |
3-Bromo-5-(trifluoromethyl)benzoic acid |
328-67-6 | 98.0%(LC&T) | 25g |
995.0CNY | 2021-08-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4533-5g |
3-Bromo-5-(trifluoromethyl)benzoic acid |
328-67-6 | 98.0%(LC&T) | 5g |
240.0CNY | 2021-08-12 | |
| Matrix Scientific | 020565-25g |
3-Bromo-5-(trifluoromethyl)benzoic acid, 98% |
328-67-6 | 98% | 25g |
$54.00 | 2023-09-11 | |
| Matrix Scientific | 020565-100g |
3-Bromo-5-(trifluoromethyl)benzoic acid, 98% |
328-67-6 | 98% | 100g |
$147.00 | 2023-09-11 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KL527-1g |
3-Bromo-5-(trifluoromethyl)benzoic acid |
328-67-6 | 97% | 1g |
40CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KL527-5g |
3-Bromo-5-(trifluoromethyl)benzoic acid |
328-67-6 | 97% | 5g |
83.0CNY | 2021-08-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KL527-25g |
3-Bromo-5-(trifluoromethyl)benzoic acid |
328-67-6 | 97% | 25g |
370CNY | 2021-05-08 | |
| Matrix Scientific | 020565-5g |
3-Bromo-5-(trifluoromethyl)benzoic acid, 98% |
328-67-6 | 98% | 5g |
$17.00 | 2023-09-11 | |
| TRC | B695473-100mg |
3-Bromo-5-trifluoromethylbenzoic acid |
328-67-6 | 100mg |
$ 64.00 | 2023-04-18 |
3-Bromo-5-(trifluoromethyl)benzoic acid Suppliers
3-Bromo-5-(trifluoromethyl)benzoic acid Related Literature
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 3-Bromo-5-(trifluoromethyl)benzoic acid
Introduction to 3-Bromo-5-(trifluoromethyl)benzoic acid (CAS No. 328-67-6)
3-Bromo-5-(trifluoromethyl)benzoic acid, identified by its Chemical Abstracts Service (CAS) number 328-67-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This benzoic acid derivative features both bromine and trifluoromethyl substituents, which contribute to its unique chemical properties and make it a valuable intermediate in synthetic chemistry. The presence of these electron-withdrawing groups enhances the compound's reactivity, making it particularly useful in the development of fine chemicals and active pharmaceutical ingredients (APIs).
The structural motif of 3-bromo-5-(trifluoromethyl)benzoic acid consists of a benzene ring substituted at the 3-position with a bromine atom and at the 5-position with a trifluoromethyl group. This arrangement imparts distinct electronic and steric characteristics, influencing its interaction with biological targets. The compound's solubility profile, melting point, and spectroscopic properties have been extensively characterized, providing a solid foundation for its application in various chemical transformations.
In recent years, 3-bromo-5-(trifluoromethyl)benzoic acid has garnered attention in the pharmaceutical industry due to its role as a key precursor in the synthesis of biologically active molecules. The trifluoromethyl group, in particular, is well-known for its ability to enhance metabolic stability and binding affinity in drug candidates. This has led to its incorporation into numerous lead compounds targeting diseases such as cancer, inflammation, and infectious disorders.
One of the most compelling applications of 3-bromo-5-(trifluoromethyl)benzoic acid is in the field of medicinal chemistry. Researchers have leveraged its structural framework to design novel inhibitors of enzymes and receptors involved in disease pathways. For instance, studies have demonstrated its utility in synthesizing small-molecule modulators of kinases and transcription factors. The bromine substituent further facilitates cross-coupling reactions, enabling the construction of more complex molecular architectures through palladium-catalyzed processes.
The synthesis of 3-bromo-5-(trifluoromethyl)benzoic acid typically involves bromination and trifluoromethylation of benzoic acid derivatives. Advanced synthetic methodologies have been developed to achieve high yields and purity, ensuring that the compound meets the stringent requirements of pharmaceutical manufacturing. These methods often employ transition metal catalysts and ligands to optimize reaction efficiency and selectivity.
Recent advancements in computational chemistry have also highlighted the potential of 3-bromo-5-(trifluoromethyl)benzoic acid as a scaffold for drug discovery. Molecular modeling studies suggest that derivatives of this compound can interact with biological targets through multiple binding modes, increasing their therapeutic efficacy. This has spurred interest in developing libraries of analogs for high-throughput screening campaigns.
The versatility of 3-bromo-5-(trifluoromethyl)benzoic acid extends beyond pharmaceutical applications. It serves as a valuable building block in materials science, where it is used to synthesize functionalized polymers and liquid crystals. The electronic properties imparted by the bromine and trifluoromethyl groups make it particularly suitable for developing organic semiconductors and optoelectronic materials.
In conclusion, 3-bromo-5-(trifluoromethyl)benzoic acid (CAS No. 328-67-6) is a multifaceted compound with broad utility across multiple scientific disciplines. Its unique structural features make it an indispensable tool in synthetic chemistry, pharmaceutical research, and materials science. As our understanding of molecular interactions continues to evolve, the importance of this compound is likely to grow further, driving innovation in drug discovery and advanced material design.
328-67-6 (3-Bromo-5-(trifluoromethyl)benzoic acid) Related Products
- 1622-14-6(4-Bromo-3-(trifluoromethyl)benzoic acid)
- 38635-72-2(1-bromo-6-(trifluoromethyl)phenanthrene-9-carboxylic Acid)
- 161622-14-6(4-Bromo-3-(trifluoromethyl)benzoic acid)
- 177420-63-2(2-Bromo-3-(trifluoromethyl)benzoic acid)
- 320-31-0(4-Bromo-2-(trifluoromethyl)benzoic acid)
- 1483-56-3(2-Bromo-5-(trifluoromethyl)benzoic acid)
- 187331-46-0(Methyl 3-bromo-5-(trifluoromethyl)benzoate)
- 1131615-04-7(3-Bromo-4-(difluoromethyl)benzoic acid)
- 328-89-2(2-Bromo-4-(trifluoromethyl)benzoic acid)
- 654-97-7(5-Bromo-2-(trifluoromethyl)benzoic Acid)